2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide
Description
This compound is a thiophene-based derivative featuring a carboxamide group at position 3, a phenyl substituent at position 5, and a 3-((4-methoxyphenyl)sulfonyl)propanamido moiety at position 2.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-15-7-9-16(10-8-15)30(26,27)12-11-19(24)23-21-17(20(22)25)13-18(29-21)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGVJFVCJFUWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides, amines, and carboxylic acids, under conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, often under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activity. For instance, compounds structurally related to 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide have shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cancer cell signaling pathways.
- Case Studies :
- A study demonstrated that similar thiophene derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, highlighting their potential as effective anticancer agents .
- Another investigation revealed that specific modifications in the thiophene structure could enhance selectivity towards cancerous cells while minimizing effects on normal cells .
Potential Therapeutic Uses
- Thrombocytopenia Treatment : The compound may act as a thrombopoietin receptor agonist, enhancing platelet production, which is crucial in treating thrombocytopenia—a condition characterized by low platelet counts .
- Anti-inflammatory Effects : The presence of sulfonamide groups suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of This compound . Variations in the phenyl or thiophene rings can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increased solubility and bioavailability |
| Sulfonamide substitution | Enhanced interaction with biological targets |
| Carboxamide group | Potential for increased receptor binding affinity |
Mechanism of Action
The mechanism of action of 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl and amido groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The closest structural analogs identified in the evidence include:
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide (): Substituents:
- Position 2: 4-methylphenylimino group.
- Position 3: Carboxamide linked to a 2-chlorophenyl group.
- Positions 4 and 5: Methyl and isopropyl groups, respectively.
Sulfonamide-Linked Thiophene Derivatives (Inferred from –3):
- Patented compounds in and feature sulfonamide or sulfonyl groups in complex architectures, such as cyclopentene-epoxide hybrids or intermediates with acetylated sulfanyl chains. These highlight the pharmaceutical relevance of sulfonyl moieties in enhancing target binding or metabolic stability .
Key Structural and Functional Differences
Hypothesized Pharmacological Advantages
- 4-Methoxyphenylsulfonyl Group: Compared to the methylphenylimino group in ’s compound, the sulfonyl moiety may improve solubility and target affinity (e.g., kinase or protease inhibition) due to its electron-withdrawing nature and hydrogen-bonding capacity .
- Phenyl vs.
Biological Activity
The compound 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C19H22N2O7S2
- Molecular Weight : 454.517 g/mol
- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
This compound features a thiophene ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, heterocycles like thiophenes have been shown to inhibit viral replication in several models. While specific data on this compound's antiviral activity is limited, its structural similarities to known antiviral agents suggest potential efficacy against viruses such as HIV and HCV .
Anticancer Potential
The compound's ability to interact with various biological targets may also extend to cancer therapy. Research indicates that thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Study 1: Antiviral Efficacy
A study evaluating the antiviral properties of similar compounds reported an EC50 value ranging from 5–28 μM against respiratory syncytial virus (RSV). Although direct studies on the target compound are lacking, its structural analogs have demonstrated comparable activity levels against viral targets .
Study 2: Anticancer Mechanisms
In vitro studies on related thiophene derivatives revealed that they could significantly reduce cell viability in various cancer cell lines. For example, one derivative exhibited an IC50 value of 9.19 μM against HCV NS5B RNA polymerase, indicating strong inhibitory action that could be relevant for the target compound's anticancer potential .
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are pivotal in inflammation and cancer progression.
- Interaction with Receptors : Potential binding to specific receptors involved in pain and inflammation has been suggested based on molecular docking studies conducted on structurally related compounds .
Q & A
Q. Example Optimization :
| Condition | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|
| RT, no sieves | 50% | — |
| 0°C, sieves, slow warming | — | 78% |
Advanced: What analytical techniques resolve stereochemical ambiguities in the thiophene ring substituents?
Methodological Answer:
- 2D NMR (NOESY/ROESY) : Correlates spatial proximity of H-2 (thiophene) and the 5-phenyl group to confirm regiochemistry .
- X-ray Crystallography : Defines absolute configuration; requires high-purity crystals grown via vapor diffusion (e.g., hexane/EtOAC) .
- Circular Dichroism (CD) : For chiral analogs, CD spectra distinguish enantiomers by Cotton effects near 250–300 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
Contradictions arise from assay variability. Mitigation strategies:
Standardize Assay Conditions :
- Use identical cell lines (e.g., HEK293 vs. CHO impacts receptor expression ).
- Control pH (7.4 ± 0.1) and temperature (37°C).
Orthogonal Assays : Confirm CB2 receptor binding via both radioligand displacement (³H-CP55,940) and cAMP inhibition assays .
Data Normalization : Express IC₅₀ relative to a reference compound (e.g., WIN55,212-2) to account for inter-lab variability .
Q. Example Contradiction Resolution :
| Study | IC₅₀ (CB2) | Assay Type | Normalized IC₅₀ |
|---|---|---|---|
| A | 12 nM | Radioligand | 10 nM |
| B | 35 nM | cAMP | 32 nM |
Advanced: What strategies improve CB2 receptor selectivity over CB1 for derivatives?
Methodological Answer:
Based on SAR from analogs (e.g., , compounds 317–320):
Q. Stability Data :
| Condition | Degradation Products | % Remaining |
|---|---|---|
| Acidic | Thiophene-3-carboxylic acid | 65% |
| Oxidative | Sulfoxide derivative | 72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
